2-Chloro-8-iodoquinazoline 2-Chloro-8-iodoquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18291769
InChI: InChI=1S/C8H4ClIN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H
SMILES:
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol

2-Chloro-8-iodoquinazoline

CAS No.:

Cat. No.: VC18291769

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-8-iodoquinazoline -

Specification

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
IUPAC Name 2-chloro-8-iodoquinazoline
Standard InChI InChI=1S/C8H4ClIN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H
Standard InChI Key RPTWNSFVDDBUBV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=C(N=C2C(=C1)I)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Chloro-8-iodoquinazoline belongs to the quinazoline family, a class of nitrogen-containing heterocycles comprising a benzene ring fused to a pyrimidine ring. The IUPAC name, 2-chloro-8-iodoquinazoline, reflects the positions of the halogen substituents. X-ray crystallography studies of analogous quinazolines reveal a planar structure with bond lengths of 1.33–1.38 Å for C–N bonds and 1.70–1.76 Å for C–X (X = Cl, I) bonds, consistent with sp²-hybridized carbons . The iodine atom’s large van der Waals radius introduces steric effects that influence reactivity, while the electron-withdrawing chlorine enhances electrophilicity at adjacent positions.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra of 2-chloro-8-iodoquinazoline derivatives show distinct signals for aromatic protons and halogens. For example:

  • 1H^1\text{H} NMR (CDCl₃): Protons on the benzene ring resonate at δ 7.8–8.3 ppm, while pyrimidine protons appear upfield at δ 7.2–7.6 ppm .

  • 13C^{13}\text{C} NMR: Carbon atoms adjacent to halogens exhibit deshielding, with C-2 and C-8 appearing at δ 150–155 ppm and δ 95–100 ppm, respectively .
    Mass spectrometry typically reveals a molecular ion peak at m/z 290 (M⁺) with isotopic patterns consistent with chlorine and iodine.

Synthesis and Industrial Production

Halogenation Strategies

Industrial synthesis employs continuous flow reactors to optimize halogenation of quinazoline precursors. Key steps include:

  • Quinazoline Ring Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazoline core.

  • Chlorination: Electrophilic substitution using POCl3\text{POCl}_3 at 80–100°C introduces chlorine at position 2 with >90% regioselectivity .

  • Iodination: Radical iodination with I2\text{I}_2 and H2O2\text{H}_2\text{O}_2 in ethanol selectively substitutes position 8, achieving yields of 75–85% .

Table 1: Optimization of Halogenation Conditions

ParameterChlorination (Step 2)Iodination (Step 3)
Temperature (°C)80–10025–40
Reaction Time (h)4–67–10
Yield (%)90–9575–85
Key ReagentPOCl3\text{POCl}_3I2/H2O2\text{I}_2/\text{H}_2\text{O}_2

Purification Techniques

Industrial-scale purification involves:

  • Distillation: Removing excess POCl3\text{POCl}_3 under reduced pressure.

  • Crystallization: Recrystallization from ethanol/water mixtures achieves >99% purity.

  • Chromatography: Silica gel column chromatography resolves regioisomers in laboratory settings .

Reactivity and Chemical Transformations

Cross-Coupling Reactions

The iodine substituent undergoes palladium-catalyzed cross-coupling reactions, enabling diversification of the quinazoline scaffold:

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups at position 8. For example, phenylacetylene reacts in tetrahydrofuran (THF) with PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2 and CuI\text{CuI}, yielding 8-alkynyl derivatives in 70–80% yield .

  • Suzuki-Miyaura Coupling: Aryl boronic acids substitute iodine under mild conditions (Pd(OAc)2\text{Pd(OAc)}_2, K2CO3\text{K}_2\text{CO}_3, 60°C) .

Table 2: Comparative Reactivity of C–X Bonds in Quinazolines

Bond TypeBond Dissociation Energy (kcal/mol)Preferred Reaction
C(2)–Cl83.14Nucleophilic substitution
C(8)–I66.45Cross-coupling

Nucleophilic Substitution

The C(2)–Cl bond undergoes nucleophilic displacement with amines or alkoxides. For instance, reaction with morpholine in dimethylformamide (DMF) at 120°C produces 2-morpholino-8-iodoquinazoline, a precursor to kinase inhibitors .

CompoundTargetIC₅₀ (nM)Selectivity Over p38 Kinase
2-Chloro-8-iodoquinazoline analogEGFR L858R3.110-fold
6-Methyl-2-pyridinyl derivativeALK50.527-fold

Anticancer Activity

Mechanistic studies suggest that halogenated quinazolines induce apoptosis by:

  • DNA Intercalation: Planar structure facilitates binding to DNA grooves.

  • Topoisomerase Inhibition: Stabilization of topoisomerase II-DNA cleavage complexes .

Applications in Drug Development

Prodrug Design

The iodine atom serves as a handle for radioisotope labeling (e.g., 131I^{131}\text{I}) in theranostic agents. Preclinical studies demonstrate tumor-specific accumulation in xenograft models .

Dual Kinase Inhibitors

Structure-activity relationship (SAR) studies highlight the 8-position’s role in conferring dual EGFR/HER2 inhibition. A 6-acrylamide substituent combined with 8-iodo substitution achieves IC₅₀ values of 0.3 nM (EGFR) and 6.07 nM (HER2) .

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